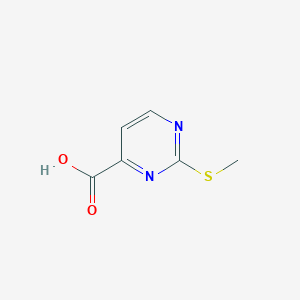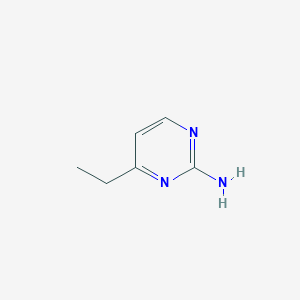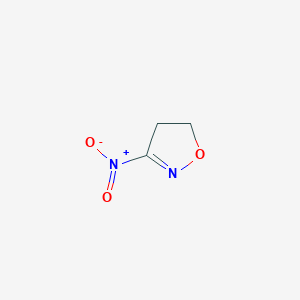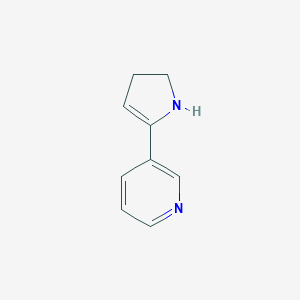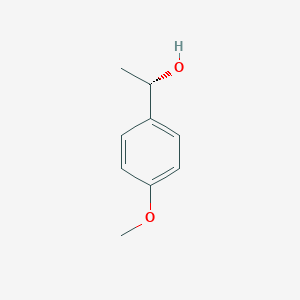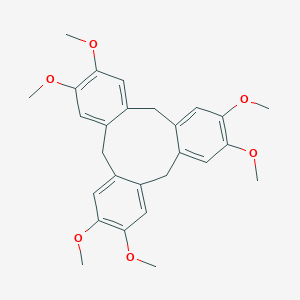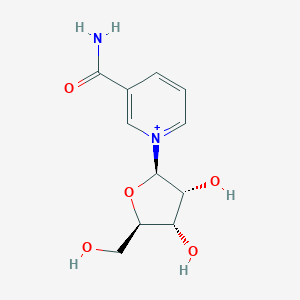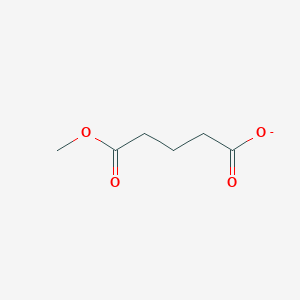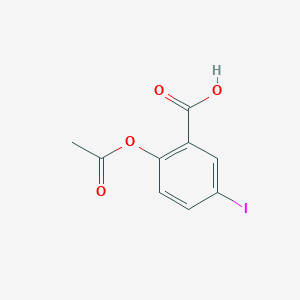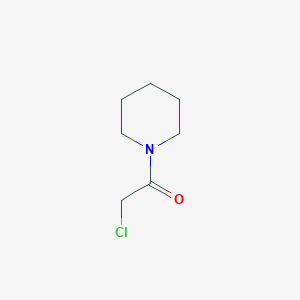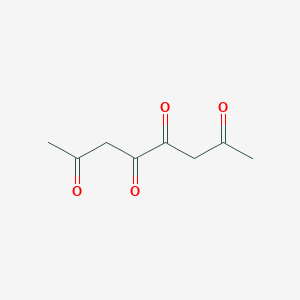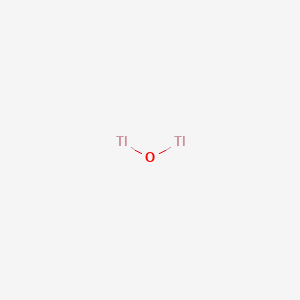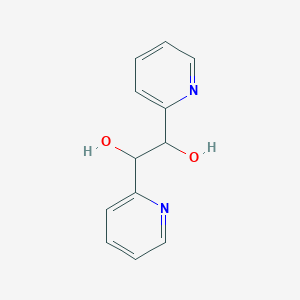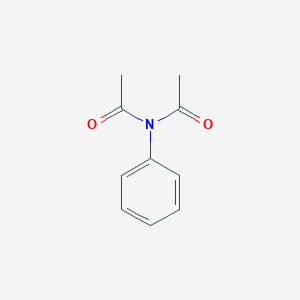
Acetamide, N-acetyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-acetyl-N-phenyl- is a chemical compound that is commonly used in scientific research. It is a derivative of acetanilide and is also known as N-phenylacetamide. This compound is widely used in various fields of research including pharmaceuticals, biochemistry, and medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of Acetamide, N-acetyl-N-phenyl- is not fully understood. However, it is believed to act as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of prostaglandins and leukotrienes, which are important mediators of inflammation and pain.
Effets Biochimiques Et Physiologiques
Acetamide, N-acetyl-N-phenyl- has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antipyretic and antiplatelet effects. In addition, it has been reported to have neuroprotective effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, N-acetyl-N-phenyl- is a relatively inexpensive and readily available reagent that can be used in various laboratory experiments. However, it has some limitations such as its low solubility in water and its tendency to form insoluble aggregates in some solvents. It is also known to be toxic to some cell lines at high concentrations.
Orientations Futures
There are several future directions for research on Acetamide, N-acetyl-N-phenyl-. One area of interest is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of its potential as a therapeutic agent for various diseases including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a tool for chemical biology research.
Conclusion
Acetamide, N-acetyl-N-phenyl- is a versatile chemical compound that has a wide range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and as a tool for chemical biology research.
Applications De Recherche Scientifique
Acetamide, N-acetyl-N-phenyl- is widely used in scientific research as a starting material for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and biologically active molecules. It is also used as a reagent in organic synthesis and as a precursor in the preparation of various heterocyclic compounds.
Propriétés
Numéro CAS |
1563-87-7 |
|---|---|
Nom du produit |
Acetamide, N-acetyl-N-phenyl- |
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
N-acetyl-N-phenylacetamide |
InChI |
InChI=1S/C10H11NO2/c1-8(12)11(9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clé InChI |
KBDYPDHUODKDRK-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=CC=C1)C(=O)C |
SMILES canonique |
CC(=O)N(C1=CC=CC=C1)C(=O)C |
melting_point |
37.5 °C |
Autres numéros CAS |
1563-87-7 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


